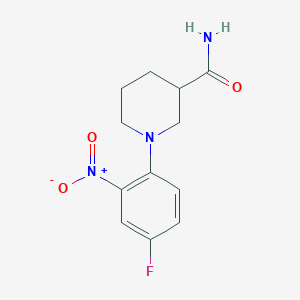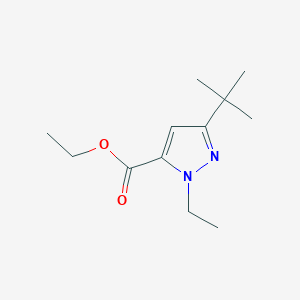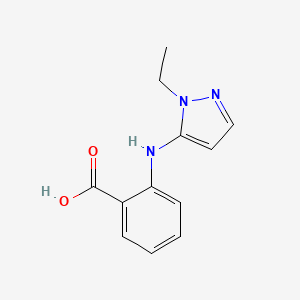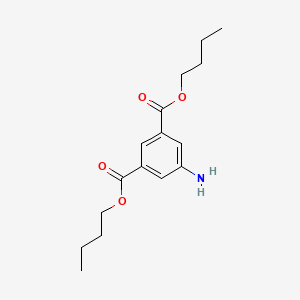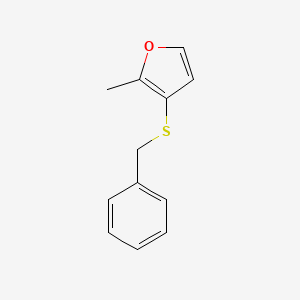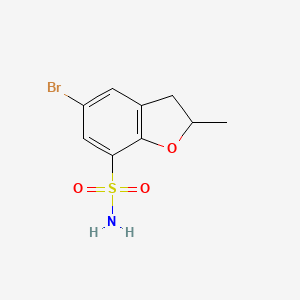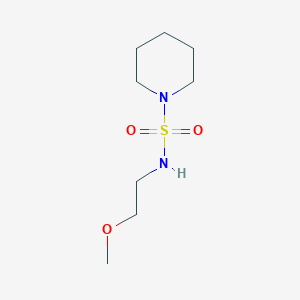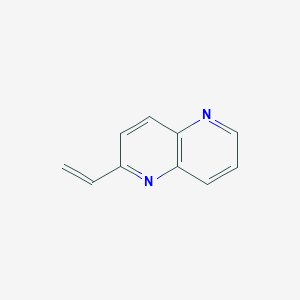
2-Ethenyl-1,5-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthyridine ring with a vinyl group attached at the second position, making it a versatile compound for various chemical reactions and applications.
准备方法
The synthesis of 2-Ethenyl-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10. This reaction yields the corresponding 1,5-naphthyridine derivative as a yellowish solid . Another method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization to afford the 1,5-naphthyridine skeleton .
化学反应分析
2-Ethenyl-1,5-naphthyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electrophilic and nucleophilic agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The naphthyridine ring can be reduced to form dihydro derivatives.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles to form various substituted derivatives.
Major products formed from these reactions include substituted naphthyridines, dihydro derivatives, and oxidized products such as aldehydes and carboxylic acids .
科学研究应用
2-Ethenyl-1,5-naphthyridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, naphthyridine derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties . The compound can also act as a ligand for metal complexes, which are studied for their catalytic and therapeutic applications .
In the field of materials science, this compound can be used as a building block for the synthesis of polymers and advanced materials with unique optical and electronic properties . Additionally, its reactivity makes it a valuable intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of 2-Ethenyl-1,5-naphthyridine is largely dependent on its interaction with molecular targets and pathways. As a heterocyclic compound, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, naphthyridine derivatives have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, making them potential anticancer agents .
The vinyl group in this compound can also participate in covalent bonding with nucleophilic sites in biomolecules, further enhancing its biological activity. The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.
相似化合物的比较
2-Ethenyl-1,5-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as 1,8-naphthyridine and 1,6-naphthyridine. These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents .
1,8-Naphthyridine: Contains nitrogen atoms at positions 1 and 8. It is known for its antimicrobial and anticancer properties.
1,6-Naphthyridine: Contains nitrogen atoms at positions 1 and 6.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and versatility in chemical synthesis and biological applications.
属性
分子式 |
C10H8N2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
2-ethenyl-1,5-naphthyridine |
InChI |
InChI=1S/C10H8N2/c1-2-8-5-6-9-10(12-8)4-3-7-11-9/h2-7H,1H2 |
InChI 键 |
FNUUIWUSIXNSKX-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=NC2=C(C=C1)N=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-Methoxyphenyl)sulfanyl]piperidine](/img/structure/B8712948.png)
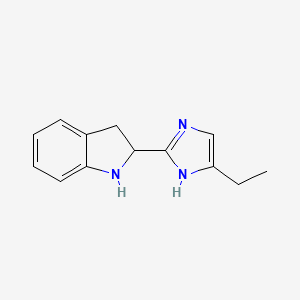
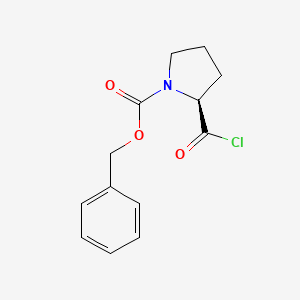
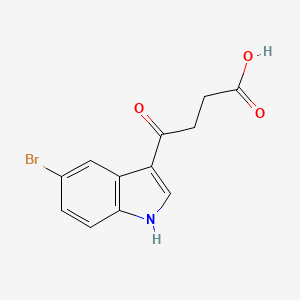
![Benzene, 1-[(chloromethyl)thio]-4-nitro-](/img/structure/B8712984.png)
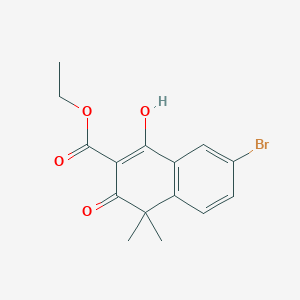
![Formamide,n-3h-imidazo[4,5-b]pyridin-6-yl-](/img/structure/B8712993.png)
